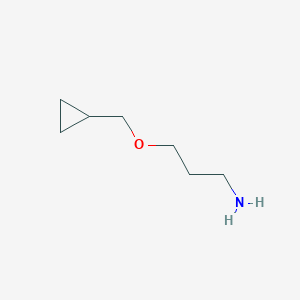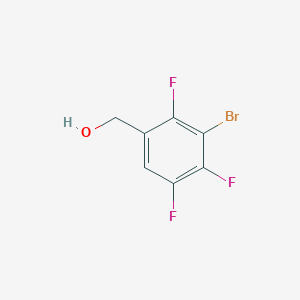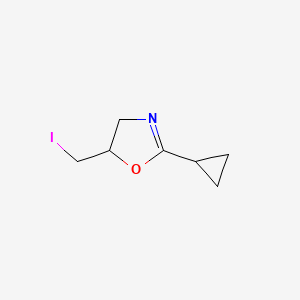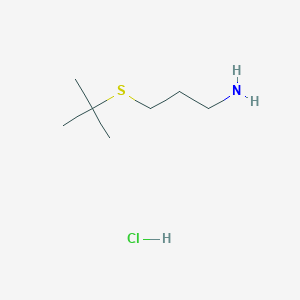![molecular formula C14H11Cl2NO B2712768 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol CAS No. 1232822-76-2](/img/structure/B2712768.png)
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a chloro substituent at the 4-position and a complex imine group at the 2-position . The imine group contains a benzyl group with a chloro substituent at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 280.15 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of imine compounds, revealing insights into their crystal structures, molecular geometry, and intermolecular interactions. Studies like those by Muhammad Ashfaq et al. (2022) have employed single-crystal X-ray diffraction (XRD) and quantum chemical methods to explore the structural nuances of these compounds. Their work sheds light on the optoelectronic properties and potential bioactivity against crucial proteins of SARS-CoV-2, demonstrating the multifaceted applications of these substances in scientific research (Ashfaq et al., 2022).
Optoelectronic and Catalytic Applications
The optoelectronic properties of imine derivatives have been a focal point of research, with studies exploring their potential in optoelectronic devices and as catalysts in chemical reactions. For instance, research on nitro-substituted 4-[(phenylmethylene)imino]phenolates has highlighted their solvatochromism, making them viable as solvatochromic switches and probes for investigating solvent mixtures, pointing to their significant potential in materials science and analytical chemistry (Nandi et al., 2012).
Bioactivity and Medical Research
Imines and their derivatives have been studied for their bioactivity, including antibacterial, anticorrosive, and enzyme inhibition properties. Research by Ranjithreddy Palreddy et al. (2015) on novel metal complexes of a related imine compound has ventured into their biological activity, offering a glimpse into the potential medical applications of these substances (Palreddy et al., 2015).
Environmental Applications
The environmental applications of imine compounds, particularly in water treatment and as corrosion inhibitors, have also been a subject of investigation. Studies on Schiff base compounds and their complexes have demonstrated their utility in mitigating corrosion in metals, showcasing their importance in industrial applications and environmental preservation efforts (Elemike et al., 2017).
Propiedades
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFSTGYOBWPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)



![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)


